molecular formula C12H16Cl2N2O2 B13297124 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid

Cat. No.: B13297124
M. Wt: 291.17 g/mol
InChI Key: NPFRQADJRYXIKU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid is a synthetic organic compound that belongs to the class of amino acids It features a dichlorophenyl group and a dimethylaminoethyl group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenylacetic acid and 2-(dimethylamino)ethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Procedure: The 3,4-dichlorophenylacetic acid is activated by the coupling agent, followed by the addition of 2-(dimethylamino)ethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for large-scale production, including temperature control, solvent selection, and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the dimethylaminoethyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)acetic acid: Lacks the dimethylaminoethyl group.

    2-(4-Chlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid: Has a single chlorine atom on the phenyl ring.

    2-(3,4-Dichlorophenyl)-2-{[2-(methylamino)ethyl]amino}acetic acid: Has a methylamino group instead of a dimethylamino group.

Uniqueness

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid is unique due to the presence of both the dichlorophenyl and dimethylaminoethyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its overall stability.

Properties

Molecular Formula

C12H16Cl2N2O2

Molecular Weight

291.17 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetic acid

InChI

InChI=1S/C12H16Cl2N2O2/c1-16(2)6-5-15-11(12(17)18)8-3-4-9(13)10(14)7-8/h3-4,7,11,15H,5-6H2,1-2H3,(H,17,18)

InChI Key

NPFRQADJRYXIKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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